Tapentadol impurity A

説明

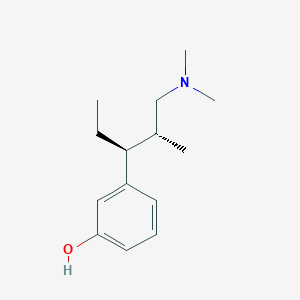

Structure

3D Structure

特性

CAS番号 |

953400-57-2 |

|---|---|

分子式 |

C14H23NO |

分子量 |

221.34 g/mol |

IUPAC名 |

3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol |

InChI |

InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14-/m0/s1 |

InChIキー |

KWTWDQCKEHXFFR-FZMZJTMJSA-N |

異性体SMILES |

CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C |

正規SMILES |

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |

製品の起源 |

United States |

Mechanistic Studies of Tapentadol Impurity a Formation

Degradation Pathways of Tapentadol (B1681240) Yielding Impurity A

Forced degradation studies are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various stress conditions. tandfonline.comrjptonline.org These studies, performed according to International Conference on Harmonization (ICH) guidelines, typically expose the drug to hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netresearchgate.net

Hydrolytic degradation involves subjecting the drug substance to acidic, basic, and neutral water conditions, often at elevated temperatures. nih.govrjptonline.org Multiple independent research studies have investigated the stability of Tapentadol under such conditions. The consistent finding across these studies is that Tapentadol is stable under hydrolytic stress. tandfonline.comresearchgate.nettandfonline.com No significant degradation was observed when Tapentadol was exposed to acidic (e.g., HCl), basic (e.g., NaOH), or neutral (water) conditions, even when refluxed at high temperatures for extended periods. nih.govscholarsresearchlibrary.comresearchgate.net Consequently, Tapentadol Impurity A is not reported as a degradation product arising from hydrolytic pathways. The primary pathway for Tapentadol degradation identified in forced studies is oxidation, which leads to the formation of N-oxide derivatives, not stereoisomeric impurities. tandfonline.comresearchgate.nettandfonline.comresearchgate.net

| Stress Condition | Typical Reagents & Conditions | Observed Outcome | Formation of Impurity A Reported? |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 N to 5N HCl, heated up to 90°C for hours or days nih.govscholarsresearchlibrary.comrjptonline.org | No significant degradation observed; drug found to be stable. tandfonline.comtandfonline.comscholarsresearchlibrary.com | No |

| Alkaline Hydrolysis | 0.1 N to 5N NaOH, room temperature or heated up to 90°C nih.govscholarsresearchlibrary.comrjptonline.org | No significant degradation observed; drug found to be stable. tandfonline.comtandfonline.comscholarsresearchlibrary.com | No |

| Neutral Hydrolysis | Water, refluxed at 80°C nih.govrjptonline.org | No significant degradation observed; drug found to be stable. tandfonline.comresearchgate.net | No |

Oxidative Degradation Mechanisms and Impurity A

Oxidative degradation is a significant pathway for the formation of impurities in Tapentadol. veeprho.comresearchgate.net When subjected to oxidative stress, such as treatment with hydrogen peroxide, Tapentadol can undergo several reactions. acs.orgscholarsresearchlibrary.com One of the primary sites of oxidation is the tertiary amine group, which can be oxidized to form N-oxide derivatives. researchgate.net Another potential reaction is the oxidation of the carbon atom at the C3 position within the Tapentadol molecule. researchgate.net

Forced degradation studies are instrumental in identifying potential degradation products. acs.orgscholarsresearchlibrary.com In these studies, Tapentadol is exposed to oxidative conditions, and the resulting mixture is analyzed to identify any new compounds formed. scholarsresearchlibrary.comresearchgate.net For instance, treating a sample with 30% hydrogen peroxide at 90°C for one hour has been shown to cause significant degradation. scholarsresearchlibrary.com Similarly, incubation with 5% hydrogen peroxide at 25°C for 15 days is another condition used to study oxidative degradation. acs.orgnih.gov The analysis of these stressed samples helps in elucidating the pathways of impurity formation. researchgate.net

While general oxidative degradation pathways for Tapentadol have been identified, including the formation of N-oxide derivatives, the specific mechanisms leading to the formation of this compound under oxidative conditions require more detailed investigation. veeprho.comresearchgate.net

Table 1: Oxidative Stress Conditions for Tapentadol Degradation Studies

| Oxidizing Agent | Concentration | Temperature | Duration | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide | 30% | 90°C | 1 hour | scholarsresearchlibrary.com |

| Hydrogen Peroxide | 5% | 25°C | 15 days | acs.orgnih.gov |

Photolytic Degradation Mechanisms and Impurity A

Photolytic degradation involves the breakdown of a compound due to exposure to light. acs.orgrjptonline.org Studies on the photostability of Tapentadol have been conducted by exposing both solid and liquid samples to UV light. rjptonline.org In one study, solid Tapentadol hydrochloride was exposed to UV light for half an hour, while a liquid sample was exposed for one hour. rjptonline.org Another study involved exposing solid Tapentadol powder to UV light at an intensity of 360 Wh/m² in a photostability chamber. acs.org

The results from these studies indicate that Tapentadol is relatively stable under photolytic conditions, with some studies reporting negligible degradation. researchgate.net However, forced degradation studies under photolytic stress are still a standard part of stability testing to ensure that any potential photodegradants, including Impurity A, are identified. scholarsresearchlibrary.comrjptonline.org The specific pathways for the formation of Impurity A under photolytic stress have not been extensively detailed in the available literature, suggesting it may not be a primary degradation route under these conditions.

Table 2: Photolytic Stress Conditions for Tapentadol Degradation Studies

| Sample Type | Light Source | Duration | Reference |

|---|---|---|---|

| Solid | UV Light | 0.5 hours | rjptonline.org |

| Liquid | UV Light | 1 hour | rjptonline.org |

Thermal Degradation Mechanisms and Impurity A

Thermal degradation refers to the decomposition of a material at elevated temperatures. acs.orgrjptonline.org The thermal stability of Tapentadol has been investigated by subjecting the solid drug to high temperatures. acs.orgrjptonline.org In one set of experiments, Tapentadol hydrochloride was stored at 80°C for one hour. rjptonline.org A more extended study involved testing the solid sample at 100°C for 48 hours. acs.org

Similar to photolytic degradation, studies have shown that Tapentadol exhibits good stability under thermal stress, with some reports indicating negligible degradation. researchgate.net Despite this, thermal stress testing is a critical component of forced degradation studies as per ICH guidelines. rjptonline.orgresearchgate.net While the formation of specific degradation products under thermal stress is monitored, the detailed mechanism for the formation of this compound under these conditions is not extensively documented, likely due to the high stability of the parent molecule. researchgate.netrjptonline.org

Table 3: Thermal Stress Conditions for Tapentadol Degradation Studies

| Sample Type | Temperature | Duration | Reference |

|---|---|---|---|

| Solid | 80°C | 1 hour | rjptonline.org |

| Solid | 100°C | 48 hours | acs.org |

Theoretical and Computational Modeling of Impurity A Formation

Theoretical and computational modeling offers powerful tools for understanding and predicting the formation of impurities in pharmaceutical manufacturing. acs.orgnih.gov These models can provide insights into reaction kinetics, predict impurity levels based on process parameters, and help in designing effective purification strategies.

Chemical Kinetic Modeling of Impurity Generation

Chemical kinetic modeling can be used to understand the reaction rates and mechanisms of impurity formation. acs.orgacs.org For instance, in the synthesis of a key intermediate for Tapentadol, a kinetic model was developed to predict the formation of the product and byproducts. acs.orgacs.org This type of modeling can help in optimizing reaction conditions to minimize the formation of unwanted impurities. By understanding the kinetics of the reactions that lead to the formation of Impurity A, it is possible to control the process in a way that reduces its generation. acs.org Kinetic models can also help in determining the rate-controlling step in a reaction sequence, which is crucial for process optimization. acs.org

Predictive Modeling of Impurity A Formation Based on Reaction Parameters

Predictive modeling can be employed to forecast the level of impurities based on various reaction parameters such as temperature, pressure, and reactant concentrations. acs.orgacs.org By developing a mathematical model that correlates these parameters with the rate of Impurity A formation, it becomes possible to predict the impurity levels under different manufacturing scenarios. acs.org This predictive capability is invaluable for process development and control, allowing for the proactive management of impurity levels. Such models are often developed using data from designed experiments and can be used to identify the optimal operating conditions for minimizing impurity formation. researchgate.net

Solubility-Limited Impurity Purge Mechanisms in Pharmaceutical Processes

Crystallization is a key purification step in pharmaceutical manufacturing, and its effectiveness in removing impurities is governed by various mechanisms. datapdf.comresearchgate.net The solubility-limited impurity purge (SLIP) mechanism is one such process where the impurity exists as a separate solid phase with its own solubility. datapdf.comresearchgate.net Understanding the SLIP mechanism is crucial for designing crystallization processes that can effectively purge impurities like Impurity A.

A mathematical framework can be used to describe the separation of the impurity based on the relative solubilities of the product and the impurity, as well as the initial impurity level. datapdf.comresearchgate.net This framework can help in predicting the final purity of the product and in developing strategies to enhance impurity removal. datapdf.com For example, if Impurity A has a different solubility profile than Tapentadol, this difference can be exploited to design an effective crystallization-based purification process. datapdf.comlhasalimited.org

Excipient-Induced Impurity Formation Mechanisms (if relevant to Impurity A)

A thorough review of available scientific literature and drug approval documentation reveals a lack of specific studies detailing the formation of this compound through direct interaction with pharmaceutical excipients. Drug-excipient compatibility studies are a standard part of pharmaceutical development, designed to identify and prevent interactions that could compromise the stability and safety of a drug product.

Several studies on Tapentadol hydrochloride formulations have been conducted to ensure its compatibility with a range of common excipients. These investigations are critical for creating stable and effective dosage forms.

Compatibility with Solid Dosage Form Excipients: Research involving techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) has been performed to assess the interaction between Tapentadol and various excipients used in tablets. These studies, which included superdisintegrants and polymers, have consistently concluded that there are no significant adverse interactions or incompatibilities between Tapentadol and the tested excipients. gsconlinepress.comwisdomlib.orgiajps.comresearchgate.net

Compatibility in Liquid Formulations: The product information for Palexia® (Tapentadol) oral solution indicates that materials used for administration, such as nasogastric tubes made of polyurethane, silicone, or polyvinyl chloride, were tested and showed no interactions or degradation of Tapentadol. geneesmiddeleninformatiebank.nlmedicines.ie

Regulatory Findings: The Summary Basis of Decision for Nucynta™ CR (a controlled-release formulation of Tapentadol) by Health Canada states that the compatibility of tapentadol hydrochloride with the listed excipients was demonstrated through stability data on the commercial formulation. hpfb-dgpsa.ca

While no evidence directly links excipients to the formation of this compound, it is a general principle in pharmaceutics that certain reactive impurities present in excipients can degrade active pharmaceutical ingredients (APIs), particularly those containing sensitive functional groups like the secondary or tertiary amine in Tapentadol. nih.gov These reactive impurities can include:

Aldehydes (e.g., formaldehyde)

Peroxides

Reducing sugars

Trace metals

These impurities can sometimes originate from the manufacturing process of the excipients themselves or from their subsequent degradation. nih.gov For example, formaldehyde, which can be found in excipients like polyethylene (B3416737) glycol (PEG), is known to react with drugs containing amine groups. nih.gov However, it must be reiterated that such a mechanism has not been specifically reported for the formation of this compound. Forced degradation studies on Tapentadol have shown it to be susceptible to oxidation, but the resulting degradation products are typically identified as other molecules, such as N-oxide-Tapentadol, rather than Impurity A. researchgate.netresearchgate.net

Given the current body of research, the formation of this compound is primarily considered to be related to the synthesis process rather than interactions with excipients in the final formulation.

Data Tables

Table 1: Chemical Identity of this compound

| Attribute | Information | Source(s) |

|---|---|---|

| Chemical Name | 3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol | sigmaaldrich.comlgcstandards.com |

| Synonym | 3-[(1S,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol | sigmaaldrich.com |

| CAS Number | 953400-57-2 | sigmaaldrich.com |

| Molecular Formula | C₁₄H₂₃NO | sigmaaldrich.com |

| Molecular Weight | 221.34 g/mol | sigmaaldrich.com |

Advanced Analytical Methodologies for Characterization and Quantification of Tapentadol Impurity a

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in pharmaceutical analysis for separating complex mixtures into their individual components. For Tapentadol (B1681240) Impurity A, a range of these methods are utilized, from high-resolution liquid chromatography to preliminary screening with planar chromatography.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the separation and quantification of Tapentadol and its impurities. researchgate.netresearchgate.net These techniques offer high resolution, sensitivity, and precision. researchgate.netscholarsresearchlibrary.com

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Tapentadol and its process-related impurities, including Impurity A. researchgate.netscholarsresearchlibrary.com A common approach involves using a C18 column as the stationary phase with a mobile phase consisting of a buffer and an organic modifier. researchgate.netscholarsresearchlibrary.com For instance, one method utilizes an Inertsil ODS 3V (250 x 4.6 mm, 5µm) column with a gradient elution of acetonitrile (B52724) and ammonium (B1175870) phosphate (B84403) buffer (pH 6.3) at a flow rate of 1.0 ml/min, with detection at 219 nm. scholarsresearchlibrary.com Another validated method employs a C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water and acetonitrile (75:25 v/v) at a flow rate of 1 ml/min for successful elution. researchgate.net

UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution. UPLC-tandem mass spectrometry (UPLC-MS/MS) has been employed for the analysis of tapentadol in various matrices, demonstrating high sensitivity. researchgate.net The selection of the detector is crucial, with Photo Diode Array (PDA) detectors being commonly used to ensure the specificity of the method by checking for peak purity. scholarsresearchlibrary.com

Interactive Table: HPLC/UPLC Methodologies for Tapentadol Impurity A Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | HPLC | RP-HPLC | UFLC |

| Column | Inertsil ODS 3V (250x4.6mm, 5µm) scholarsresearchlibrary.com | C18 (250mm x 4.6mm, 5µm) researchgate.net | X Bridge C18 researchgate.net |

| Mobile Phase | Acetonitrile:Ammonium Phosphate Buffer (pH 6.3) scholarsresearchlibrary.com | 0.1% Formic Acid in Water:Acetonitrile (75:25) researchgate.net | 10mM Ammonium Acetate (B1210297):Acetonitrile (48:52) researchgate.net |

| Elution Mode | Gradient scholarsresearchlibrary.com | Isocratic | Isocratic researchgate.net |

| Flow Rate | 1.0 ml/min scholarsresearchlibrary.com | 1 ml/min researchgate.net | 0.8 ml/min researchgate.net |

| Detection | PDA at 219 nm scholarsresearchlibrary.com | UV researchgate.net | PDA at 273 nm researchgate.net |

While HPLC is the primary tool for non-volatile impurities like this compound, Gas Chromatography (GC) is essential for the analysis of volatile impurities and residual solvents that may be present from the manufacturing process. veeprho.com The use of GC ensures that the levels of these potentially harmful substances are within the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH). veeprho.com Techniques such as headspace GC are particularly useful for determining residual solvents in the drug substance. tandfonline.com

High-Performance Thin-Layer Chromatography (HPTLC) and Thin-Layer Chromatography (TLC) serve as valuable tools for the preliminary screening and separation of Tapentadol and its impurities. idma-assn.orgrjptonline.org These methods are relatively simple, rapid, and cost-effective. rjptonline.orgrjptonline.org

For the analysis of Tapentadol, HPTLC methods have been developed using pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. idma-assn.orgrjptonline.orgresearchgate.net Different mobile phase compositions have been reported to achieve effective separation. One such system uses a mixture of butanol, water, and glacial acetic acid in a ratio of 6:2:2 (v/v/v). idma-assn.org Another method employs ethyl acetate, methanol (B129727), and ammonia (B1221849) in a 6:4:0.5 (v/v/v) ratio, yielding an Rf value of 0.47 for Tapentadol HCl. rjptonline.orgresearchgate.net Densitometric scanning at a specific wavelength, such as 254 nm or 272 nm, is used for quantification. idma-assn.orgimpactfactor.org These HPTLC methods are validated according to ICH guidelines for parameters like linearity, accuracy, precision, and robustness. rjptonline.orgresearchgate.net

Supercritical Fluid Chromatography (SFC) is an emerging technique that combines the advantages of both gas and liquid chromatography. It is particularly useful for chiral separations and the analysis of thermolabile compounds. researchgate.netdntb.gov.ua While specific applications of SFC for the routine analysis of this compound are not extensively documented in the provided results, the technique holds potential for the efficient separation of Tapentadol and its related substances. chemrxiv.org SFC can offer faster separations and is considered a "greener" alternative to HPLC due to the use of supercritical carbon dioxide as the primary mobile phase component. dntb.gov.ua

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Impurity A

Once an impurity is separated, spectroscopic and spectrometric techniques are indispensable for elucidating its chemical structure. These methods provide detailed information about the molecular framework and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. nih.govmolnar-institute.com For this compound, ¹H-NMR and ¹³C-NMR are key analytical tools used to confirm its structure. klivon.comdaicelpharmastandards.com

The complete physico-chemical characterization of tapentadol and its potential optical impurities has been performed using methods including ¹H NMR-pH titrations. nih.govresearchgate.net Suppliers of this compound reference standards provide comprehensive characterization data, which includes ¹H NMR and ¹³C NMR spectra, to confirm the identity and structure of the compound. klivon.comdaicelpharmastandards.com This data is crucial for pharmaceutical manufacturers to accurately identify and control this impurity in their products. The isolation of impurities, often through preparative HPLC, allows for detailed offline NMR analysis to unambiguously determine their structure. molnar-institute.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Impurity A Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of pharmaceutical impurities. For this compound, which has the molecular formula C₁₄H₂₃NO, MS provides crucial information regarding its molecular weight and fragmentation pattern. nih.govpharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing the exact mass of the molecule and its fragments, which allows for the unambiguous determination of the elemental composition. The computed exact mass for this compound is 221.177964357 Da. nih.gov This high degree of mass accuracy enables analysts to confidently distinguish the impurity from other potential isobaric species.

In tandem MS (MS/MS) experiments, the protonated molecule of the impurity ([M+H]⁺, m/z 222.2) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. japsonline.comacs.org As a stereoisomer of Tapentadol, Impurity A is expected to exhibit a fragmentation pattern nearly identical to that of the active pharmaceutical ingredient. The fragmentation typically involves the loss of the dimethylamine (B145610) group or other characteristic cleavages of the alkyl chain. acs.orgresearchgate.net This similarity necessitates coupling mass spectrometry with a chromatographic separation technique to differentiate the isomers.

Table 1: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₃NO | nih.govpharmaffiliates.com |

| Molecular Weight | 221.34 g/mol | nih.govpharmaffiliates.com |

| Monoisotopic Mass | 221.177964357 Da | nih.gov |

| Precursor Ion ([M+H]⁺) | m/z 222.2 | japsonline.comacs.org |

| Key Fragmentation (Tapentadol) | m/z 222.2 → 177.1 | japsonline.com |

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Impurity A

Spectroscopic techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups and chromophores present in a molecule.

Ultraviolet (UV) Spectroscopy: The UV spectrum of a compound is determined by its electronic structure, specifically its chromophores. This compound possesses the same phenolic chromophore as Tapentadol. Therefore, it is expected to exhibit a similar UV absorption profile. Studies on Tapentadol report a maximum absorption (λₘₐₓ) at approximately 272-275 nm in methanol or water. researchgate.netscholarsresearchlibrary.com This characteristic absorption allows for its detection and quantification using UV-based detectors in chromatographic systems.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Region | Reference |

| UV Spectroscopy | λₘₐₓ (in Methanol) | ~272-275 nm | researchgate.netscholarsresearchlibrary.com |

| IR Spectroscopy | O-H Stretch (Phenol) | ~3300-3400 cm⁻¹ | researchgate.net |

| C-H Stretch (Aromatic/Aliphatic) | ~2800-3100 cm⁻¹ | researchgate.netswgdrug.org | |

| C=C Bend (Aromatic) | ~1590-1610 cm⁻¹ | researchgate.net | |

| C-O Stretch (Phenol) | ~1216-1252 cm⁻¹ | researchgate.net |

Hyphenated Analytical Approaches for Comprehensive Impurity A Profiling

Hyphenated techniques, which couple a separation method with a sensitive detection method, are the cornerstone of modern pharmaceutical analysis. They provide the necessary selectivity and sensitivity to separate complex mixtures and unequivocally identify and quantify trace-level impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Impurity A Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the preeminent technique for the analysis of pharmaceutical impurities. tandfonline.com It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometry. nih.govjapsonline.com

For this compound, reversed-phase HPLC is typically used for separation from Tapentadol and other related substances. researchgate.net The method development involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous buffer like ammonium acetate and an organic solvent like acetonitrile), and gradient elution program to achieve sufficient resolution between the isomeric species. researchgate.netresearchgate.net Following chromatographic separation, the eluent is introduced into the mass spectrometer. The instrument is often operated in Multiple Reaction Monitoring (MRM) mode for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing exceptional specificity and sensitivity. acs.orgacs.org

Table 3: Typical LC-MS/MS Parameters for Tapentadol Analysis Applicable to Impurity A

| Parameter | Description | Reference |

| LC Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or Luna C18 (100 x 4.6 mm, 5 µm) | japsonline.comresearchgate.net |

| Mobile Phase | A: Ammonium acetate buffer (pH ~3.6) B: Acetonitrile | japsonline.comresearchgate.net |

| Detection Mode | Positive Electrospray Ionization (ESI+) | japsonline.comacs.org |

| MS/MS Transition | m/z 222.2 → 177.1 (Quantifier) | japsonline.com |

| Internal Standard | Tapentadol-d₃ (m/z 228.2 → 183.1) | japsonline.comjapsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity A

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for volatile and thermally stable compounds. While less common than LC-MS for analyzing polar molecules like Tapentadol and its impurities, it can be applied, particularly after a derivatization step.

Direct analysis of this compound by GC-MS is challenging due to the low volatility and potential for thermal degradation of the polar phenolic hydroxyl and tertiary amine groups. To overcome this, derivatization is typically required to convert these polar functional groups into more volatile and thermally stable derivatives, for example, through silylation or acylation. While specific GC-MS methods for this compound are not widely published, the general principle remains a viable, albeit more complex, alternative for its identification, especially for volatile process-related impurities. acs.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Impurity A

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful techniques for the absolute structural elucidation of impurities in a mixture, often without the need for prior isolation. By directly coupling an HPLC system to an NMR spectrometer, it is possible to obtain high-resolution NMR spectra of compounds as they elute from the column.

For this compound, LC-NMR could provide unambiguous structural confirmation and definitively distinguish it from the other three stereoisomers. The subtle differences in the chemical environment of the protons and carbons in each isomer would result in unique NMR spectra. Although its application requires higher concentrations of the impurity compared to LC-MS and is technically demanding, LC-NMR is an invaluable tool in reference standard characterization and in resolving complex structural challenges during drug development.

Electrophoretic Methods for Impurity A Separation

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative and often orthogonal separation mechanism to HPLC. CE is highly efficient for separating charged species, and its chiral variant is exceptionally powerful for resolving stereoisomers.

The separation of Tapentadol's four stereoisomers, including Impurity A ((2S,3S)-Tapentadol), has been successfully achieved using CE. nih.govsigmaaldrich.com The method typically employs cyclodextrins (CDs) as chiral selectors added to the background electrolyte. impactfactor.org By forming transient diastereomeric inclusion complexes with the different isomers, CDs alter their electrophoretic mobility, enabling their separation. Studies have shown that negatively charged sulfated-α-CD or dual CD systems can effectively resolve all four isomers, allowing for the quantification of chiral impurities like Impurity A down to a 0.15% level. nih.govimpactfactor.org

Table 4: Capillary Electrophoresis Method for Separation of Tapentadol Isomers (including Impurity A)

| Parameter | Description | Reference |

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Chiral Selector | Sulfated-α-cyclodextrin (1.0% w/v) | nih.govimpactfactor.org |

| Background Electrolyte | 100 mM Sodium borate (B1201080) buffer (pH 9.5) | nih.govimpactfactor.org |

| Outcome | Baseline separation of all four stereoisomers | nih.govsigmaaldrich.com |

| Quantification Limit | 0.15% for chiral impurities | nih.govimpactfactor.org |

Capillary Electrophoresis (CE) for Impurity A Separation

Capillary electrophoresis has emerged as a highly effective technique for the analysis of Tapentadol and its related impurities due to its high efficiency, short analysis time, and minimal sample volume requirements. impactfactor.org The method is particularly well-suited for separating charged analytes like the Tapentadol isomers. researchgate.net The chiral recognition and separation of Tapentadol's four stereoisomers, including Impurity A, have been successfully achieved using CE with cyclodextrins (CDs) as chiral selectors. nih.gov

Research has demonstrated that different types of cyclodextrins exhibit varying selectivity towards the isomers. sigmaaldrich.com In studies using non-charged hydroxypropylated CDs, the beta-derivative (2-hydroxypropyl-β-CD) was capable of discriminating the S,R- and R,S-isomers, while the gamma-derivative (2-hydroxypropyl-γ-CD) allowed for the separation of S,S- and R,R-tapentadol. nih.govsigmaaldrich.com To achieve the separation of all four isomers simultaneously, a dual CD system incorporating both hosts was utilized. nih.gov

A particularly effective method was developed using a negatively charged cyclodextrin (B1172386). This optimized method provides a baseline separation of all isomers, which is critical for impurity profiling. impactfactor.orgsigmaaldrich.com

| Parameter | Condition | Source |

|---|---|---|

| Chiral Selector | Negatively charged sulfated-α-CD | impactfactor.orgnih.govsigmaaldrich.com |

| Selector Concentration | 1.0% (w/v) | nih.govsigmaaldrich.com |

| Background Electrolyte (Buffer) | 100mM Sodium borate buffer | nih.govsigmaaldrich.com |

| Buffer pH | 9.5 | nih.govsigmaaldrich.com |

| Outcome | Capable of separating all four stereoisomers with a favorable enantiomer migration order. | nih.govsigmaaldrich.com |

Enantioselective Separation of Potential Stereoisomeric Impurity A

The precise quantification of this compound ((S,S)-tapentadol) is a critical aspect of quality control for Tapentadol. nih.gov To facilitate the development of such methods, the potential optical impurity (S,S)-tapentadol was synthesized to serve as a reference standard in analytical studies. researchgate.netnih.gov Extensive research has been conducted to find the most effective chiral selector for its separation from the active (R,R)-enantiomer via capillary electrophoresis. nih.gov

In one comprehensive study, over 15 different cyclodextrins were screened for their ability to resolve the enantiomers. nih.gov Among these, sulfated alpha-cyclodextrin (B1665218) proved to be the most effective, providing excellent resolution under different pH conditions. researchgate.netnih.gov The developed system demonstrated high sensitivity, essential for detecting trace amounts of the impurity. nih.gov

| Parameter | Condition | Performance Metric | Result | Source |

|---|---|---|---|---|

| Chiral Selector | Sulfated alpha-cyclodextrin | Resolution (Rs) | 16.2 | researchgate.netnih.gov |

| Buffer System | 50mM TRIS-acetate | - | - | nih.gov |

| pH | 4.75 | - | - | nih.gov |

| Selector Concentration | 12mM | Detection Level | 0.1% | researchgate.netnih.gov |

| Alternate pH | 9.0 | Resolution (Rs) | 9.1 | researchgate.netnih.gov |

This optimized method is capable of determining chiral impurities at a level of 0.15% in the presence of the main R,R-isomer, showcasing its suitability for pharmaceutical quality control. impactfactor.orgnih.gov

Analytical Method Development and Validation for this compound

The development and validation of analytical methods are mandatory steps to ensure that impurities like this compound are accurately and reliably quantified in bulk drug substances and final formulations. scholarsresearchlibrary.com These validation procedures are performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.net Stability-indicating methods, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), have been developed to separate Tapentadol from its process-related impurities and degradation products. scholarsresearchlibrary.comresearchgate.net

The validation of an analytical method encompasses several key parameters to prove its suitability for the intended purpose.

Specificity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, including other impurities and degradants. This is confirmed by showing no interference from blank solutions at the retention times of the analyte and impurity peaks and through peak purity analysis. scholarsresearchlibrary.com

Linearity: This is established by demonstrating that the method's response is directly proportional to the concentration of the analyte. For Tapentadol and its impurities, regression analysis typically shows a correlation coefficient (r) value greater than 0.999 across a specified concentration range. researchgate.netscispace.com

Precision: The precision of a method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. scholarsresearchlibrary.com

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies, where a known quantity of the impurity standard is added (spiked) into a sample, and the percentage of the impurity recovered is calculated. researchgate.net

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

| Validation Parameter | Methodology / Condition | Typical Result / Acceptance Criteria | Source |

|---|---|---|---|

| Chromatography | RP-HPLC with a C18 column | Good resolution between Tapentadol and impurity peaks | researchgate.netscispace.com |

| Mobile Phase | 0.02 M Potassium dihydrogen orthophosphate (pH 6) and Acetonitrile (80:20, v/v) | Stable baseline and suitable retention times | researchgate.netscispace.com |

| Detection | UV at 215 nm | Adequate signal for quantification | researchgate.netscispace.com |

| Linearity | Analysis of analyte over a range of concentrations (e.g., 75–300 μg/mL) | Correlation coefficient (r) > 0.999 | researchgate.netscispace.com |

| Accuracy (% Recovery) | Spiking the sample with known amounts of impurities | Within predefined limits (e.g., 98-102%) | researchgate.net |

| Precision | Multiple injections of the same sample | %RSD not more than 10% | scholarsresearchlibrary.com |

Strategic Control and Mitigation of Tapentadol Impurity a

Regulatory Frameworks for Impurity Control: Adherence to ICH Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework of guidelines that are globally recognized for ensuring the quality of pharmaceuticals. The control strategy for Tapentadol (B1681240) Impurity A is primarily dictated by the principles outlined in ICH Q3A, Q3B, and M7.

ICH Q3A (Impurities in New Drug Substances) and Impurity A Control

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu This guideline is fundamental to controlling process-related impurities like Tapentadol Impurity A in the active pharmaceutical ingredient (API). The core of the guideline revolves around establishing thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. ich.orgjpionline.org

Any specified impurity, such as Impurity A, must be listed in the drug substance specification. fda.gov The process for control involves several key steps:

Reporting: Impurities present above the reporting threshold must be documented in regulatory submissions. jpionline.orgslideshare.net

Identification: If an impurity exceeds the identification threshold, its structure must be elucidated. ich.orgjpionline.org For an unidentified specified impurity, it should be referred to by a descriptive label, such as "unidentified A". fda.gov

Qualification: When an impurity level surpasses the qualification threshold, its biological safety must be established through the evaluation of toxicological data. ich.orgjpionline.org

The specific thresholds are determined by the MDD of Tapentadol. These thresholds ensure that the levels of Impurity A are maintained within safe and acceptable limits in the drug substance.

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) Guideline. slideshare.net

ICH Q3B (Impurities in New Drug Products) and Impurity A

ICH Q3B(R2) complements Q3A by providing guidance on impurities in the finished drug product. europa.eu This guideline is particularly relevant if this compound is also a degradation product, meaning it can form during the manufacturing of the drug product or during storage. ich.org The principles are similar to Q3A, establishing reporting, identification, and qualification thresholds for degradation products based on the drug's MDD. ikev.org

Stability studies are crucial for identifying degradation products. sphinxsai.com If Impurity A is observed in stability batches at levels greater than the identification threshold, it must be identified. ich.org The specification for the drug product should include acceptance criteria for specified degradation products, which would include Impurity A if it is found to be a degradant. europa.eu

Table 2: ICH Q3B Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 1 mg | 1.0% | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 1 mg to 10 mg | 0.5% | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 10 mg to 100 mg | 0.2% | 0.2% or 2 mg TDI (whichever is lower) | 0.25% or 2 mg TDI (whichever is lower) |

| > 100 mg to 2 g | 0.10% | 0.2% or 3 mg TDI (whichever is lower) | 0.25% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.10% | 0.10% | 0.15% |

TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline.

ICH M7 (Mutagenic Impurities) Considerations for Impurity A

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org This guideline is critical for ensuring that patient safety is not compromised by impurities that could damage DNA. Both actual and potential impurities, including this compound, should be assessed for their mutagenic potential. researchgate.net

The assessment follows a systematic process:

In Silico Assessment: The structure of Impurity A is analyzed using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies, one expert rule-based and one statistical-based, to predict its mutagenic potential.

Bacterial Mutagenicity Assay (Ames Test): If the (Q)SAR analysis is positive or inconclusive, a bacterial reverse mutation assay is conducted to determine mutagenicity. fda.gov

Classification: Based on these assessments, impurities are classified into one of five classes, which dictates the required control strategy. Class 1 and 2 impurities are known or suspected mutagens and require strict control, often to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . ich.org An impurity that tests negative in a compliant Ames test is considered a Class 5 non-mutagenic impurity and can be controlled according to ICH Q3A/B guidelines. fda.gov

The mutagenic potential of this compound must be evaluated to determine its classification and the appropriate control measures.

Quality by Design (QbD) Principles in Impurity A Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. celonpharma.com Applying QbD principles is essential for proactively controlling the formation and levels of this compound.

Analytical Quality by Design (AQbD) for Method Development of Impurity A

Analytical Quality by Design (AQbD) applies QbD principles to the development of analytical methods. mdpi.com A robust and reliable analytical method is the cornerstone of impurity control, as it is necessary for the accurate quantification of this compound. The AQbD process involves several stages:

Defining the Analytical Target Profile (ATP): This first step defines the objective of the analytical method, including the required accuracy, precision, and sensitivity for quantifying Impurity A, often at levels as low as the reporting threshold (e.g., 0.05%). celonpharma.comijpda.org

Risk Assessment: Potential variables in the analytical method (e.g., instrument parameters, mobile phase composition, column type) that could impact performance are identified. A fishbone diagram is a common tool for this assessment. biomedres.us

Method Optimization with Design of Experiments (DoE): DoE is used to systematically study the effects of critical method parameters (CMPs) on critical analytical attributes (CAAs), such as the resolution between Tapentadol and Impurity A. researchgate.net

Establishing a Method Operable Design Region (MODR): The knowledge gained from DoE is used to define a robust operating space within which the method consistently meets the ATP. biomedres.usyoutube.com

Control Strategy: A control strategy, including system suitability tests, is established to ensure the ongoing performance of the method. youtube.com

Several studies have developed RP-HPLC methods for Tapentadol and its impurities, which can be optimized using AQbD principles to ensure reliable quantification of Impurity A. scholarsresearchlibrary.comresearchgate.net

Design of Experiments (DoE) in Process Optimization for Impurity A Mitigation

Design of Experiments is a powerful statistical tool used to systematically investigate the relationship between process inputs (factors) and outputs (responses). ijpda.org In the context of Tapentadol synthesis, DoE can be employed to understand and control the formation of Impurity A.

The application of DoE to mitigate Impurity A involves:

Identifying Critical Process Parameters (CPPs): Through risk assessment and prior knowledge, key parameters in the synthesis of Tapentadol that could influence the formation of Impurity A are identified. These could include reaction temperature, pressure, pH, reagent concentration, and reaction time.

Experimental Design: A structured experimental plan (e.g., factorial or response surface design) is created to efficiently study the effects of these CPPs. researchgate.net

Data Analysis: The results from the experiments are statistically analyzed to build a model that describes how the CPPs, and their interactions, affect the level of Impurity A.

Process Optimization: The model is used to identify the optimal operating conditions that minimize the formation of Impurity A while maintaining a high yield of Tapentadol. justia.com

By systematically optimizing the manufacturing process using DoE, the level of this compound can be proactively controlled, ensuring the quality and consistency of the drug substance.

Table 3: Example of DoE Factors and Responses for Process Optimization

| Factors (Critical Process Parameters - CPPs) | Levels Studied (Example) | Responses (Critical Quality Attributes - CQAs) |

|---|---|---|

| Reaction Temperature | 35°C, 40°C, 45°C | Level of this compound (%) |

| Reagent Molar Ratio | 1.0, 1.2, 1.4 | Yield of Tapentadol (%) |

| Reaction Time | 2 hours, 4 hours, 6 hours | Total Impurities (%) |

This table is illustrative of a typical DoE setup for process optimization.

Process Optimization Strategies for Impurity A Mitigation

The formation of this compound is intrinsically linked to the stereochemistry of the synthetic process. Process optimization strategies are therefore centered on controlling the diastereoselectivity of key reaction steps.

One of the critical steps in the synthesis of Tapentadol is the Grignard reaction, which establishes one of the chiral centers. The choice of the Grignard reagent and reaction conditions can significantly influence the ratio of diastereomers produced. For instance, a process for synthesizing Tapentadol with high purity involves the alkylation of a ketone intermediate with an ethyl metal halide. The stereoselectivity of this step is crucial in minimizing the formation of the undesired diastereomer, which could be or lead to Impurity A.

Another key aspect of process optimization is the control of reaction parameters such as temperature, pressure, and reaction time. For example, in a hydrogenation step to form a key intermediate, the reaction can be carried out at a temperature of about 20°C to about 65°C for about 45 minutes to 7 hours. Such defined parameters are essential for controlling side reactions that could lead to the formation of impurities.

Furthermore, conducting reactions under an inert atmosphere, such as nitrogen or helium, can reduce side reactions, including the self-coupling of metal reagents in coupling reactions, which can be a source of impurities.

A summary of key process parameters and their impact on impurity control is presented in the table below.

| Process Parameter | Optimized Condition | Impact on Impurity A Mitigation |

| Grignard Reaction | Use of specific ethyl metal halides | Enhances stereoselectivity, reducing the formation of the undesired diastereomer. |

| Hydrogenation | Temperature: 20-65°C; Time: 45 min - 7 hrs | Controls side reactions and minimizes by-product formation. |

| Reaction Atmosphere | Inert (Nitrogen or Helium) | Prevents oxidative degradation and unwanted side reactions. |

Green Chemistry Principles in Tapentadol Synthesis for Impurity A Reduction

The application of green chemistry principles in pharmaceutical manufacturing aims to reduce the environmental impact of chemical processes while improving efficiency and safety. In the context of Tapentadal synthesis, these principles can also contribute to the reduction of Impurity A.

One of the core principles of green chemistry is the use of safer solvents. Traditional organic solvents can be hazardous and contribute to environmental pollution. The pharmaceutical industry is increasingly exploring the use of greener alternatives such as water, ethanol, and supercritical carbon dioxide. While specific studies on the use of green solvents in Tapentadol synthesis to reduce Impurity A are not extensively documented in the public domain, the general principle of solvent selection plays a crucial role in controlling reaction pathways and minimizing side reactions. The choice of solvent can influence the stereochemical outcome of a reaction, thereby impacting the formation of diastereomeric impurities like Impurity A.

Another green chemistry principle is the use of catalysis to improve reaction efficiency and reduce waste. Catalytic processes often offer higher selectivity compared to stoichiometric reactions, which can be beneficial in controlling the formation of Impurity A. For instance, the use of a palladium on carbon (Pd/C) catalyst in a hydrogenation step is a common practice that aligns with green chemistry principles by enabling efficient and clean chemical transformations.

Purification Techniques and Their Efficacy in Impurity A Removal

The removal of Impurity A from the final product is a critical step in ensuring the quality of Tapentadol. Several purification techniques can be employed, with their efficacy depending on the physical and chemical properties of the impurity and the API.

Recrystallization is a widely used technique for purifying solid compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For Tapentadol, crystallization of the free base has been shown to yield a product with a purity level greater than 99%. A specific method for crystallizing a key intermediate of Tapentadol involves the use of 2-propanol as a solvent. This process, which includes dissolving the intermediate in 2-propanol, heating, cooling, and separating the crystals, results in a highly pure intermediate, which in turn leads to the formation of highly pure Tapentadol. The selection of the appropriate solvent is critical for the efficiency of recrystallization in removing diastereomeric impurities like Impurity A.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC), are powerful tools for separating closely related compounds like diastereomers. While preparative chromatography can be used for purification, it is often more resource-intensive than recrystallization for large-scale production. However, analytical HPLC methods are essential for detecting and quantifying Impurity A to ensure the effectiveness of the purification process.

The table below summarizes the common purification techniques and their general efficacy in removing diastereomeric impurities.

| Purification Technique | Principle of Separation | General Efficacy for Impurity A Removal |

| Recrystallization | Differential solubility | Can be highly effective, especially with optimized solvent systems. |

| Chromatography (Preparative) | Differential partitioning between stationary and mobile phases | High resolution and specificity, but can be costly for large scale. |

Selection of Raw Materials and Solvents to Minimize Impurity A

The quality of raw materials and the choice of solvents are fundamental to controlling the impurity profile of the final API. The adage "garbage in, garbage out" holds true in pharmaceutical manufacturing.

The primary starting materials for the synthesis of Tapentadol often include 3-hydroxypropiophenone and N,N-dimethylamine hydrochloride. The purity of these starting materials is paramount, as any impurities present can potentially be carried through the synthesis and contaminate the final product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), emphasize the importance of controlling impurities in starting materials.

The selection of solvents is equally critical. Solvents not only provide a medium for the reaction but can also influence reaction rates, yields, and the formation of by-products. In the synthesis of Tapentadol, solvents such as methanol (B129727), ethanol, and tetrahydrofuran (B95107) are used in various steps. The choice of solvent can impact the stereoselectivity of reactions, thereby influencing the formation of Impurity A. For example, in the crystallization of a Tapentadol intermediate, 2-propanol has been identified as a suitable solvent for achieving high purity.

The following table outlines the key considerations for the selection of raw materials and solvents to minimize Impurity A.

| Component | Key Consideration | Impact on Impurity A Mitigation |

| Raw Materials (e.g., 3-hydroxypropiophenone) | High purity and well-defined impurity profile | Minimizes the introduction of starting material-related impurities that could interfere with the synthesis or purification. |

| Solvents (e.g., 2-propanol, methanol) | Purity and ability to influence stereoselectivity | Can enhance the formation of the desired stereoisomer and facilitate the removal of Impurity A during purification steps like crystallization. |

Future Perspectives in Tapentadol Impurity a Research

Challenges in Comprehensive Impurity Profiling and Control

The primary challenge in the comprehensive profiling and control of Tapentadol (B1681240) Impurity A lies in its nature as a stereoisomer of the main compound. Tapentadol has two chiral centers, leading to four possible stereoisomers. The active ingredient is the (1R, 2R)-enantiomer, while Impurity A is reported as the (2S, 3S) diastereomer, 3-[(2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl]phenol. The structural similarity between these diastereomers creates significant hurdles in both synthesis and analysis.

Stereoselective Synthesis and Control: The synthesis of Tapentadol aims to be highly stereoselective to produce the desired (1R, 2R) isomer. However, the formation of other stereoisomers, including Impurity A, can occur if the stereochemical control is not absolute. The challenge is to develop and optimize synthetic routes that are not only high-yield but also exhibit exceptional stereoselectivity to minimize the formation of Impurity A from the outset. Processes that require the separation of diastereomeric mixtures can be complex and economically challenging on an industrial scale.

Analytical Separation: Due to their similar physicochemical properties, separating diastereomers like Tapentadol and Impurity A can be difficult. While they are not enantiomers and thus can be separated on achiral stationary phases, achieving baseline resolution required for accurate quantification can be demanding. Developing robust and reproducible analytical methods, typically using High-Performance Liquid Chromatography (HPLC), requires careful optimization of parameters such as the mobile phase, column chemistry, and temperature. The use of chiral HPLC columns to resolve all potential stereoisomers can be industrially uneconomical.

A summary of common analytical methods and their typical performance in separating Tapentadol and its impurities is presented in Table 1.

| Analytical Method | Stationary Phase | Detection | Typical Performance for Impurity A |

| RP-HPLC | C18, C8 | UV, PDA | Can separate diastereomers, but requires significant method development. |

| Chiral HPLC | Polysaccharide-based | UV, PDA | Effective for separating all stereoisomers, but can be costly for routine QC. |

| HPTLC | Silica (B1680970) Gel | Densitometry | Used for quantification but may have lower resolution than HPLC. |

| UPLC | Sub-2 µm particles | MS/MS | Offers higher resolution and speed compared to conventional HPLC. |

Integration of Advanced Computational and Data Analytical Approaches

To overcome the challenges in controlling Impurity A, future research will increasingly rely on computational and data analytical tools. These in silico approaches offer predictive capabilities that can accelerate process development and enhance control strategies.

Computational Chemistry and Process Modeling: Computational models can be used to simulate the stereoselective synthesis of Tapentadol. By understanding the reaction mechanisms and transition states at a molecular level, it is possible to predict the conditions that favor the formation of the desired (1R, 2R) isomer over Impurity A. Quantum mechanics and molecular dynamics simulations can help in designing catalysts and selecting reagents that enhance stereoselectivity, thereby preventing the formation of the impurity.

Predictive Models for Impurity Formation: Machine learning and Artificial Intelligence (AI) algorithms can be trained on historical manufacturing data to identify process parameters that correlate with the formation of Impurity A. By analyzing large datasets encompassing variables like temperature, pressure, reaction time, and raw material attributes, these models can predict the likelihood of impurity formation in real-time. This allows for proactive process adjustments to maintain Impurity A levels below the required thresholds. Structure-Activity Relationship (SAR) models can also be employed to assess the potential for impurities to form under various conditions.

Novel Technologies and Methodologies for Impurity A Research

The limitations of conventional analytical methods are paving the way for the adoption of novel technologies that offer superior resolution, speed, and sensitivity for the analysis of stereoisomeric impurities like Tapentadol Impurity A.

Advanced Chromatographic Techniques:

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful green alternative to normal-phase HPLC for chiral separations. americanpharmaceuticalreview.com Using supercritical carbon dioxide as the primary mobile phase, SFC often provides faster and more efficient separations of stereoisomers than HPLC. nih.govtwistingmemoirs.com Its orthogonal selectivity compared to reversed-phase HPLC makes it an excellent complementary technique for comprehensive impurity profiling. americanpharmaceuticalreview.com

Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns with smaller particle sizes (sub-2 µm), UHPLC delivers significantly higher resolution and faster analysis times compared to traditional HPLC. This enhanced resolving power is particularly beneficial for separating closely eluting diastereomers like Tapentadol and Impurity A. americanpharmaceuticalreview.com

Capillary Electrophoresis (CE): Capillary electrophoresis has proven to be a highly effective technique for the chiral separation of all four stereoisomers of Tapentadol. nih.govdaneshyari.commtak.hu By using chiral selectors, such as cyclodextrins, in the background electrolyte, CE can achieve excellent resolution. nih.govdaneshyari.com Studies have demonstrated that a dual cyclodextrin (B1172386) system or a negatively charged sulfated-α-CD can be used to resolve all four isomers, with methods capable of detecting chiral impurities at levels as low as 0.15%. nih.govdaneshyari.commtak.hu

Hyphenated Techniques: The coupling of separation techniques with advanced detectors, known as hyphenated techniques, is invaluable for impurity identification and characterization. ijfmr.comajrconline.orgresearchgate.net

LC-Mass Spectrometry (LC-MS): Provides molecular weight information, aiding in the unambiguous identification of impurities.

LC-Nuclear Magnetic Resonance (LC-NMR): Allows for the direct structural elucidation of impurities without the need for isolation.

The application of these advanced methods is crucial for meeting the stringent regulatory requirements for impurity control and ensuring the quality and safety of Tapentadol.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Tapentadol impurity A in drug substances?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound. Specific columns (e.g., C18 reverse-phase) and mobile phases (e.g., acetonitrile-phosphate buffer) should be optimized for resolution. Validation parameters per ICH guidelines—including specificity, linearity (R² ≥ 0.995), accuracy (recovery 98–102%), and precision (RSD < 2%)—must be established. Spiked samples with known impurity concentrations are used to calibrate the method .

Q. How should acceptance criteria for this compound be established during method validation?

- Methodological Answer : Acceptance criteria should follow ICH Q3A/B guidelines. Calculate the mean impurity level (±3σ) across developmental, pilot, and commercial batches. If the impurity is a degradation product, incorporate stability data (e.g., maximum increase under accelerated conditions). The final criterion should not exceed the qualified toxicity threshold, typically ≤0.15% for genotoxic impurities. Decision trees (e.g., ICH Decision Tree #1) guide whether to set limits based on batch data or toxicity studies .

Q. What regulatory guidelines govern the reporting of this compound in pharmaceutical submissions?

- Methodological Answer : FDA and ICH mandates require complete impurity profiles, including chromatograms, raw peak data, and stability results. For New Drug Applications (NDAs), stress testing (e.g., acid/base hydrolysis, oxidative/thermal conditions) must demonstrate method robustness. Batch-specific data (manufacturing date, site, analytical procedure ID) should accompany submissions. Quantitation limits must distinguish between process-related impurities and degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across pharmacological studies?

- Methodological Answer : Conflicting data often arise from study design biases (e.g., enriched enrollment in clinical trials). To resolve discrepancies:

- Conduct meta-analyses with stratified subgroups (e.g., neuropathic vs. non-neuropathic pain models).

- Evaluate pharmacokinetic confounders (e.g., CYP450 metabolism variations).

- Use in vitro genotoxicity assays (Ames test, micronucleus) to validate safety thresholds. Cross-reference pharmacovigilance databases (e.g., FAERS) to identify real-world adverse event patterns .

Q. What experimental designs are optimal for studying the degradation pathways of this compound under stress conditions?

- Methodological Answer : Accelerated stability studies under ICH Q1A conditions (40°C/75% RH for 6 months) coupled with forced degradation (0.1N HCl/NaOH, 3% H₂O₂, UV light) identify major degradation pathways. Use LC-HRMS to characterize degradation products and propose mechanistic pathways (e.g., oxidation of tertiary amines). Kinetic modeling (Arrhenius equation) predicts shelf-life and storage recommendations .

Q. How can impurity profiling differentiate this compound from co-eluting analogs in complex formulations?

- Methodological Answer : Employ orthogonal techniques:

- NMR spectroscopy to confirm structural differences (e.g., chemical shift variations in aromatic protons).

- Ion mobility spectrometry (IMS) to separate isomers with identical mass-to-charge ratios.

- Tandem MS/MS with collision-induced dissociation (CID) to compare fragmentation patterns. Method robustness is validated via spike-recovery experiments in placebo matrices .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound levels?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies process parameters (e.g., reaction temperature, catalyst purity) correlating with impurity levels. Control charts (X-bar and R charts) monitor batch consistency. Acceptance limits are set using tolerance intervals (e.g., 95% confidence, 99% coverage). Outlier batches are investigated via root-cause analysis (Ishikawa diagrams) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。